molecular formula C27H18Cl2N4O3 B11640287 2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11640287
M. Wt: 517.4 g/mol
InChI Key: UZNCGUQKHLLKNC-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with dichlorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl group: This can be achieved through a substitution reaction using a suitable dichlorophenyl reagent.

    Attachment of the methoxyphenyl groups: This step involves the use of methoxyphenyl reagents in a substitution or coupling reaction.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other heterocyclic compounds with similar core structures but different substituents These compounds may have different chemical and physical properties, leading to variations in their reactivity and applications

Properties

Molecular Formula

C27H18Cl2N4O3

Molecular Weight

517.4 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H18Cl2N4O3/c1-34-18-8-3-15(4-9-18)22-23-26-31-25(20-12-7-17(28)13-21(20)29)32-33(26)14-30-27(23)36-24(22)16-5-10-19(35-2)11-6-16/h3-14H,1-2H3

InChI Key

UZNCGUQKHLLKNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl)C6=CC=C(C=C6)OC

Origin of Product

United States

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